InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
. The compound has a molecular weight of 170.17 g/mol . The synthesis of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid with ethanol under acidic conditions. Key parameters in this synthesis include:
In an industrial context, optimizing reaction conditions such as temperature, solvent choice, and reaction time can enhance yield and efficiency. Continuous flow reactors may also be employed to improve production scalability .
The molecular structure of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate features a five-membered oxazole ring containing nitrogen and oxygen atoms. The structural characteristics include:
The compound's InChI key is QICWZMDKRDQOAL-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions:
These reactions are significant for developing new derivatives with tailored biological activities.
The mechanism of action for ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate primarily involves its interaction with cellular pathways that regulate proliferation and apoptosis. It has been shown to inhibit cell growth by:
This interaction highlights the compound's potential as a therapeutic agent in treating various diseases.
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical development .
The scientific applications of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate are extensive:
CAS No.:
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2